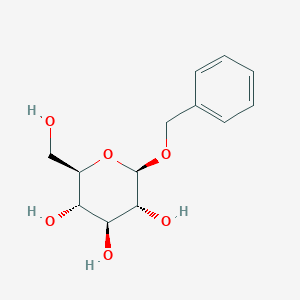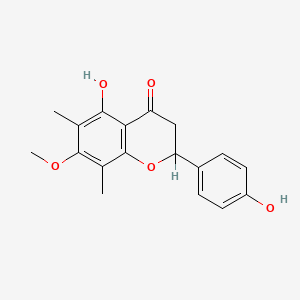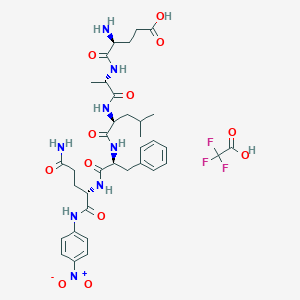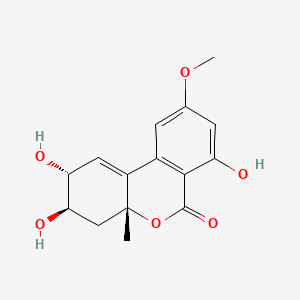
IMPERIALINE Iodomethylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IMPERIALINE Iodomethylate is a highly active peripheral M2-cholinoblocker Alkaloid, derived from Imperialine extracted from Petilium eduardi and Petilium raddeanae (Liliaceae family)
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
- Imperialine in Anti-Inflammatory Treatment : Imperialine, extracted from Fritillaria wabuensis bulbs, demonstrates anti-inflammatory effects by inhibiting nitric oxide production and suppressing pro-inflammatory cytokines like TNF-α and IL-1β in macrophages. It modulates the nuclear factor-kappaB activation signaling pathway, suggesting its potential in treating inflammatory diseases (Wu et al., 2015).
Pharmacokinetics and Absorption
- Imperialine's Intestinal Absorption Characteristics : A study on the absorption characteristics of Imperialine in intestinal segments showed its passive membrane diffusion as the dominant absorption mechanism. This research helps in understanding how Imperialine is absorbed in the body, which is crucial for its therapeutic applications (Lin et al., 2015).
Antitussive and Expectorant Properties
- Antitussive and Expectorant Alkaloids : Imperialine, along with other alkaloids from Bulbus Fritillariae Cirrhosae, has shown significant antitussive, expectorant, and anti-inflammatory effects. This suggests its use in treating bronchopulmonary diseases (Wang et al., 2011).
Anti-Cancer Research
- Imperialine in Non-Small Cell Lung Cancer Treatment : A study on Imperialine’s effects against non-small cell lung cancer (NSCLC) showed it could suppress NSCLC tumor growth and associated inflammation. The research highlights Imperialine’s role in inhibiting NF-κB activity, which is crucial in the inflammation-cancer feedback loop (Lin et al., 2020).
Drug Delivery and Formulation
- Sustained-Release Tablet for Imperialine : A study developed a sustained-release tablet for Imperialine to improve its oral bioavailability and absorption time. This formulation approach enhances the therapeutic potential of Imperialine (Lin et al., 2015).
Respiratory Conditions
- Imperialine in COPD Treatment : Imperialine has shown efficacy in mitigating pulmonary impairment and suppressing inflammatory response in a chronic obstructive pulmonary disease (COPD) rat model. It modulates cytokine expression, suggesting its therapeutic potential for COPD (Wang et al., 2016).
Diabetes Research
- Anti-Diabetic Effects of Imperialine : An in vitro study on the hypoglycemic effects of Imperialine showed it could enhance glucose uptake, insulin secretion, and inhibit carbohydrate-hydrolyzing enzymes, indicating its potential in diabetes treatment (Boojar et al., 2021).
Propiedades
Fórmula molecular |
C28H46NO3I |
|---|---|
Peso molecular |
571 g/mol |
Apariencia |
Fine crystalline white powder |
Pureza |
95% (TLC) |
Sinónimos |
3,20-dioxy, 6-one, N-iodemethylate-cevanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B1149787.png)

![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)

